(R)-2-(Azidomethyl)-1-Boc-pyrrolidine

概要

説明

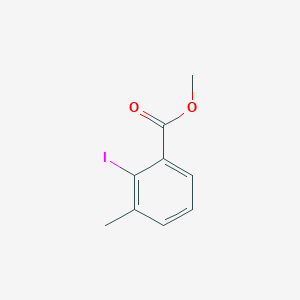

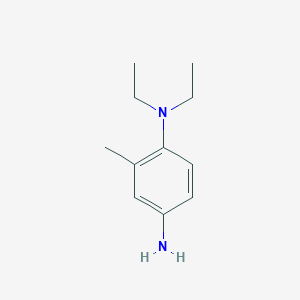

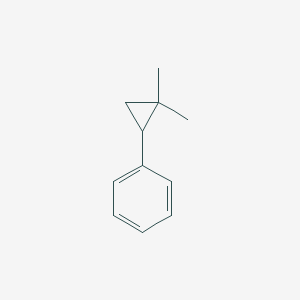

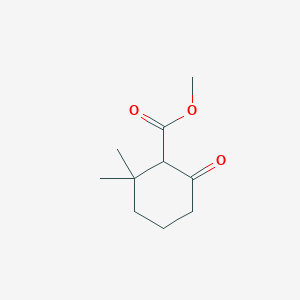

- “®-2-(Azidomethyl)-1-Boc-pyrrolidine” is a chemical compound with the following properties:

- Molecular formula: C₁₃H₂₁N₅O₄

- Molecular weight: 315.33 g/mol

- Structure: It contains an azide group, a Boc (tert-butoxycarbonyl) protecting group, and a pyrrolidine ring.

Synthesis Analysis

- The synthesis of this compound involves the introduction of the azidomethyl group onto the pyrrolidine ring, followed by Boc protection. Specific synthetic routes would need to be explored in relevant literature.

Molecular Structure Analysis

- The molecular structure consists of a pyrrolidine ring with an azidomethyl group attached and a Boc protecting group.

Chemical Reactions Analysis

- The compound can participate in various reactions, including nucleophilic substitutions, deprotection of the Boc group, and azide-alkyne cycloadditions.

Physical And Chemical Properties Analysis

- Solubility, melting point, boiling point, and stability would need to be investigated based on available data.

科学的研究の応用

Palladium-Catalyzed α-Arylation

- A study by Barker et al. (2011) explored the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine. This process involves several steps including deprotonation, transmetalation, and Negishi coupling, and has applications in the total synthesis of various compounds such as (R)-crispine A, (S)-nicotine, and (S)-SIB-1508Y (Barker et al., 2011).

Enantioselective α-Arylation Methodology

- Research by Campos et al. (2006) highlights the first instance of enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine. This process is essential for synthesizing a variety of 2-aryl-N-Boc-pyrrolidines, which are useful in producing high enantiomeric ratio compounds (Campos et al., 2006).

Synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine

- Deng and Mani (2005) reported a practical synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine with high enantiomeric purity, involving the ring opening of ethylene oxide by a homochiral carbanion (Deng & Mani, 2005).

Copper-Mediated Organolithium Reagents in Alkaloid Syntheses

- Dieter, Chen, and Watson (2005) utilized scalemic 2-pyrrolidinylcuprates generated from asymmetric deprotonation of N-Boc-pyrrolidine in the synthesis of various alkaloids, demonstrating its significance in alkaloid syntheses (Dieter et al., 2005).

Asymmetric Synthesis of N-Substituted Pyrrolidines

- Harrison and O'Brien (2001) reported on the asymmetric synthesis of N-substituted pyrrolidines using N-Boc pyrrolidine, highlighting its role in asymmetric functionalization (Harrison & O’Brien, 2001).

Synthesis of α-Fluorinated Compounds

- Xu et al. (2020) developed a nickel-catalyzed trans-selective dicarbofunctionalization of N-Boc-2-pyrroline, leading to the efficient synthesis of functionalized azetidines and pyrrolidine-containing fluorinated amino acids and oligopeptides (Xu et al., 2020).

Lithiation-Substitution of N-Boc-Pyrrolidine

- Sheikh et al. (2012) conducted a study on the lithiation-substitution of N-Boc-2-phenylpyrrolidine, contributing to the synthesis of pharmaceutically relevant compounds with a quaternary stereocenter (Sheikh et al., 2012).

Safety And Hazards

- This compound may be corrosive to metals, cause severe skin burns, and irritate the respiratory system. Proper handling precautions are essential.

将来の方向性

- Further research could explore alternative synthetic routes, evaluate its biological activity, and investigate potential applications.

特性

IUPAC Name |

tert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLUZSSGBKDEGK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514911 | |

| Record name | tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Azidomethyl)-1-Boc-pyrrolidine | |

CAS RN |

259537-91-2 | |

| Record name | tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3aS,6aR)-rel-2-Benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1611501.png)

![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)